Cas no 50-46-4 (5,8-Isoquinolinedione)

5,8-Isoquinolinedione 化学的及び物理的性質

名前と識別子

-

- 5,8-Isoquinolinedione

- 5,8-Dihydroisoquinoline-5,8-dione

- isoquinoline-5,8-dione

- 5,8-Dihydroisochinolin-5,8-dion

- 5,8-Isochinolindion

- 5,8-isoquinolinquinone

- AC1L1L3B

- BRN 1525151

- Caulibugulone A

- NCIOpen2_000894

- NSC76882

- SureCN6186385

- isoquinoline-5,8-quinone

- CHEMBL81679

- CUPFSRUOCULQSY-UHFFFAOYSA-N

- AKOS006276227

- 5-21-11-00263 (Beilstein Handbook Reference)

- NSC 76882

- CF6NRA2TVB

- SCHEMBL6186385

- NSC-76882

- 50-46-4

- DTXSID10198164

-

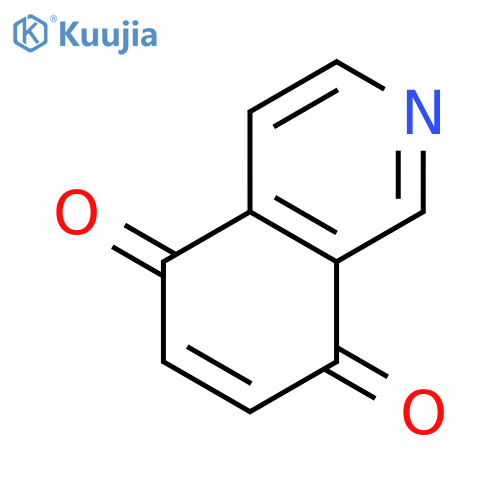

- インチ: InChI=1S/C9H5NO2/c11-8-1-2-9(12)7-5-10-4-3-6(7)8/h1-5H

- InChIKey: CUPFSRUOCULQSY-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=O)C2=C(C1=O)C=CN=C2

計算された属性

- せいみつぶんしりょう: 159.03205

- どういたいしつりょう: 159.032

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47A^2

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 密度みつど: 1.374

- ふってん: 333.6°C at 760 mmHg

- フラッシュポイント: 159.9°C

- 屈折率: 1.626

- PSA: 47.03

- LogP: 1.01680

5,8-Isoquinolinedione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD11114625-5g |

Isoquinoline-5,8-dione |

50-46-4 | 97% | 5g |

$2446 | 2024-07-17 | |

| Crysdot LLC | CD11114625-1g |

Isoquinoline-5,8-dione |

50-46-4 | 97% | 1g |

$1136 | 2024-07-17 | |

| Chemenu | CM521240-1g |

Isoquinoline-5,8-dione |

50-46-4 | 97% | 1g |

$*** | 2023-05-30 |

5,8-Isoquinolinedione 関連文献

-

1. Regiochemical control in Diels–Alder routes to aza-anthraquinone derivativesKevin T. Potts,Debkumar Bhattacharjee,Eileen B. Walsh J. Chem. Soc. Chem. Commun. 1984 114

-

Robert J. Smets,Eveline Torfs,Filip Lemière,Paul Cos,Davie Cappoen,Kourosch Abbaspour Tehrani Org. Biomol. Chem. 2019 17 2923

-

Karuppusamy Sakthivel,Kannupal Srinivasan Org. Biomol. Chem. 2014 12 6440

-

4. Index pages

-

B. I. Arias-Serrano,M. E. Sotomayor,A. Várez,B. Levenfeld,H. Monzón,M. A. Laguna-Bercero,A. Larrea RSC Adv. 2016 6 19007

-

6. Effect of boron trifluoride–diethyl ether (BF3·OEt2) in the Diels–Alder reaction of quinoline- and isoquinoline-5,8-dione with unsymmetrical aliphatic dienes: theoretical study on the orientation of cycloadditionsEriko Ohgaki,Jiro Motoyoshiya,Susumu Narita,Toshio Kakurai,Sadao Hayashi,Kiyo-ichi Hirakawa J. Chem. Soc. Perkin Trans. 1 1990 3109

-

B. I. Arias-Serrano,M. E. Sotomayor,A. Várez,B. Levenfeld,H. Monzón,M. A. Laguna-Bercero,A. Larrea RSC Adv. 2016 6 19007

-

Szu Lee,Min-Wu Chao,Yi-Wen Wu,Chia-Min Hsu,Tony Eight Lin,Kai-Cheng Hsu,Shiow-Lin Pan,Hsueh-Yun Lee RSC Adv. 2023 13 31595

-

Juliana S. Novais,Vinicius R. Campos,Ana Carolina J. A. Silva,Maria C. B.?V. de Souza,Vitor F. Ferreira,Vitor G. L. Keller,Matheus O. Ferreira,Flaviana R. F. Dias,Maíra I. Vitorino,Plínio C. Sathler,Marcos V. Santana,Jackson A. L. C. Resende,Helena C. Castro,Anna C. Cunha RSC Adv. 2017 7 18311

-

John W. Blunt,Brent R. Copp,Murray H. G. Munro,Peter T. Northcote,Michèle R. Prinsep Nat. Prod. Rep. 2011 28 196

5,8-Isoquinolinedioneに関する追加情報

Introduction to 5,8-Isoquinolinedione (CAS No. 50-46-4)

5,8-Isoquinolinedione, identified by the chemical compound code CAS No. 50-46-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, consisting of a benzene ring fused with a pyridone ring, exhibits a broad spectrum of biological activities that make it a valuable scaffold for drug discovery and development. The compound's unique electronic and steric properties contribute to its versatility in chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological profiles.

The 5,8-Isoquinolinedione framework has been extensively studied for its potential in addressing various therapeutic challenges. Recent advancements in synthetic methodologies have allowed for the efficient preparation of this core structure, facilitating its exploration in multiple pharmacological contexts. One of the most compelling aspects of this compound is its ability to interact with biological targets in ways that other scaffolds cannot, making it particularly useful for developing novel therapeutics.

In recent years, researchers have been exploring the pharmacological potential of 5,8-Isoquinolinedione derivatives in several key therapeutic areas. Notably, studies have highlighted its role in modulating inflammatory pathways, which has implications for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit key enzymes involved in inflammation has been a focal point of investigation, leading to the development of several promising lead compounds.

Moreover, 5,8-Isoquinolinedione has shown promise in the field of oncology. Preclinical studies have demonstrated its ability to induce apoptosis in certain cancer cell lines by disrupting critical signaling pathways. The compound's mechanism of action involves interfering with the survival signals that cancer cells rely on, effectively promoting their destruction while sparing healthy cells. This selective toxicity makes it an attractive candidate for further development into an anticancer agent.

The synthetic accessibility of 5,8-Isoquinolinedione has also contributed to its popularity among medicinal chemists. Various synthetic routes have been developed over the years, allowing for the efficient construction of this core structure from readily available starting materials. These methods often involve cyclization reactions that form the characteristic benzene-pyridone ring system. The ability to modify this core structure further enhances its utility, enabling chemists to tailor derivatives with specific biological activities.

Recent research has also explored the antimicrobial properties of 5,8-Isoquinolinedione derivatives. Studies have shown that certain modifications of this scaffold can lead to compounds with potent activity against Gram-positive bacteria and fungi. This finding is particularly relevant in light of the growing problem of antibiotic resistance, where novel antimicrobial agents are urgently needed. The structural features of 5,8-Isoquinolinedione appear to be well-suited for interacting with bacterial cell walls and essential metabolic pathways, disrupting their function and leading to cell death.

The compound's potential extends beyond these therapeutic areas as well. For instance, it has been investigated for its neuroprotective properties, showing promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 5,8-Isoquinolinedione derivatives to cross the blood-brain barrier and interact with neuronal receptors makes them attractive candidates for treating these conditions.

In conclusion,5,8-Isoquinolinedione (CAS No. 50-46-4) is a versatile and biologically active heterocyclic compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable interactions with multiple biological targets across various therapeutic areas. Recent advancements in synthetic chemistry have made it more accessible than ever before, allowing researchers to explore its full pharmacological potential.

50-46-4 (5,8-Isoquinolinedione) 関連製品

- 152146-59-3(4-(2-Butyl-5-formyl-1H-imidazol-1-yl)methylbenzoic Acid)

- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)

- 1806877-92-8(6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine)

- 2308485-22-3((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid)

- 2166802-96-4(4-4-(aminomethyl)phenylpiperidin-3-amine)

- 1526728-83-5(1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine)

- 1361669-35-3(2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine)

- 2138097-51-3(3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid)

- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)

- 79600-80-9(4-benzyl-1H-pyrrole-3-carboxylic acid)